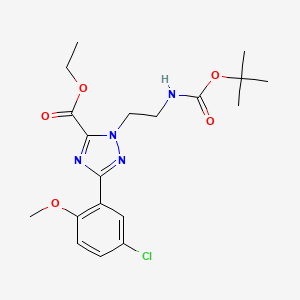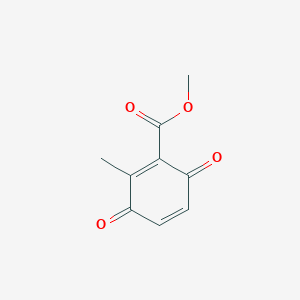
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is an organic compound with the molecular formula C9H8O4. It is a derivative of cyclohexa-1,4-diene and contains both ester and ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,4-benzoquinone with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the quinone undergoing nucleophilic attack by methanol, followed by esterification to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of 2-methyl-1,4-benzoquinone or 2-methyl-3,6-dioxocyclohexa-1,4-dienecarboxylic acid.
Reduction: Formation of 2-methyl-3,6-dihydroxycyclohexa-1,4-dienecarboxylate.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ester and ketone functional groups, which can participate in nucleophilic and electrophilic reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,6-dioxocyclohexa-1,4-dienecarboxylate: Lacks the methyl group at the 2-position.
Ethyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate: Contains an ethyl ester instead of a methyl ester.
2-Methyl-1,4-benzoquinone: Lacks the ester functional group.
Uniqueness
Methyl 2-Methyl-3,6-dioxocyclohexa-1,4-dienecarboxylate is unique due to the combination of its ester and ketone functional groups, which confer distinct reactivity and potential applications. The presence of the methyl group at the 2-position also influences its chemical behavior and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
126494-78-8 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 2-methyl-3,6-dioxocyclohexa-1,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H8O4/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
ABYRASOSBOFCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)
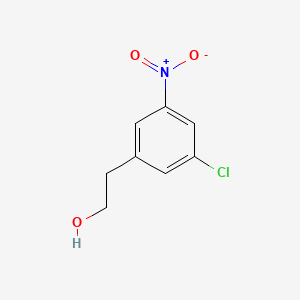
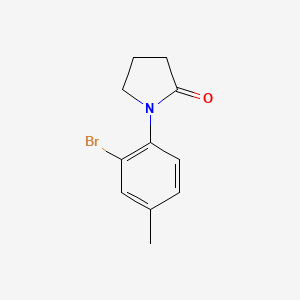

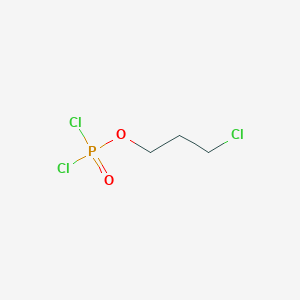
![1-Aza-4-azoniabicyclo[2.2.2]octan-4-ylsulfonyl(tert-butoxycarbonyl)azanide DABCO adduct](/img/structure/B13692011.png)
